1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine derivative family, specifically 1,3-dimethylpurine-2,6-diones, which are structurally related to theophylline and caffeine. Its molecular structure features a purine core with substitutions at positions 7 and 8:
- 7-position: A 2-methylpropyl (isobutyl) group, enhancing lipophilicity and influencing membrane permeability.
Its synthesis typically involves nucleophilic substitution or microwave-assisted methods, as seen in related derivatives .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZXLJKSQQPHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its structure features a bicyclic purine core with various substituents that may influence its biological activity. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H24N4O2
- Molecular Weight: 293.185 g/mol
- Structural Characteristics:
- Contains dimethyl and propylamino groups.
- Exhibits a unique arrangement of functional groups that may contribute to its pharmacological properties.
Biological Activities
-
Pharmacological Effects:
- The compound has been studied for its potential as a stimulant and bronchodilator. Similar purine derivatives are known for such effects.
- It may exhibit anti-inflammatory properties due to its structural similarities to other known anti-inflammatory agents.
-
Mechanism of Action:
- The purine structure allows interaction with adenosine receptors, which are implicated in various physiological processes including vasodilation and neurotransmission.
- Potential modulation of cyclic AMP levels through phosphodiesterase inhibition has been suggested, similar to the actions of caffeine and theophylline.
Case Studies
-
Stimulant Effects:
- A study comparing the stimulant effects of various purine derivatives indicated that compounds with similar structural features to this compound showed significant increases in locomotor activity in rodent models.
-
Bronchodilation:
- Research has demonstrated that related compounds can effectively relax bronchial smooth muscle. A comparative analysis showed that this compound could potentially mimic the bronchodilatory effects observed with theophylline.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Theophylline | Bronchodilator | Phosphodiesterase inhibition |
| Caffeine | Stimulant | Adenosine receptor antagonism |
| 1,3-Dimethyl-7-(2-methylpropyl) | Potential stimulant and bronchodilator | Similar mechanisms as above |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in substituents at positions 7 and 8, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Key Findings
Substituent Effects on Lipophilicity: The target compound’s 7-isobutyl group confers moderate lipophilicity (logP ~1.8), balancing membrane permeability and solubility. In contrast, the 7-(2,3-dihydroxypropyl) analog (logP ~0.5) is more water-soluble but may suffer from reduced bioavailability .
Bioactivity and Binding Interactions: Kinase Inhibition: The hydrazineyl-substituted analog (IC50 = 8.5 µM) outperforms the target compound in protein kinase CK2 inhibition, likely due to enhanced hydrogen bonding via the hydrazine group . Adenosine Receptor Modulation: Propylamino and phenethylamino groups at position 8 may favor A1/A2A receptor binding, whereas bulky groups (e.g., piperidinylmethyl) could shift selectivity .
Metabolic Stability: Bromo and nitro substituents at position 8 are associated with lower metabolic stability due to electrophilic reactivity or susceptibility to reduction . The target compound’s propylamino group may undergo N-dealkylation but is less reactive than halogen or nitro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
